1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-18(19-9-5-15-25-19)16-21-11-13-22(14-12-21)20(24)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,15,18,23H,4,8,10-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEVAYKIMJUEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Insights
Hydroxyethyl-Thiophene: Unique to the target compound, this group introduces both hydrogen-bonding capacity (via -OH) and π-π interactions (via thiophene), which are absent in analogs like MK38 .
Heterocyclic Variations: Thiophene vs.
Synthetic Efficiency :
Pharmacological Implications (Inferred)
- Hydroxyethyl-Thiophene : May improve blood-brain barrier penetration due to balanced lipophilicity and polarity.
- CF₃ and NO₂ Groups: Could enhance binding to targets like serotonin or dopamine receptors, as seen in other arylpiperazines .
- Pyrazole and Furan : These groups may confer selectivity toward enzymes like kinases or phosphodiesterases .
Q & A
Q. What is the recommended synthetic route for 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, and what critical parameters influence yield?
Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperazine core. Key steps include:
Coupling Reactions : Thiophene-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Hydroxyethylation : The 2-hydroxyethyl moiety is added using epoxide ring-opening or reductive amination under controlled pH and temperature .
Ketone Formation : Friedel-Crafts acylation or oxidation of secondary alcohols may be used for the butan-1-one moiety, requiring anhydrous conditions .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .
- Temperature : Exothermic reactions (e.g., acylations) require cooling to prevent side-product formation .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but necessitate inert atmospheres .
Table 1 : Representative Reaction Conditions and Yields from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60-75% | |
| Hydroxyethyl Addition | NaBH₄, EtOH, RT | 70-85% | |
| Ketone Formation | AlCl₃, CH₂Cl₂, 0°C | 50-65% |
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm). Hydroxy groups may appear as broad singlets .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and butanone regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion for C₂₁H₂₅N₂O₂S) .
- X-ray Crystallography : Determines bond angles and stereochemistry, critical for understanding receptor interactions .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., receptor affinity vs. functional antagonism) be resolved?
Methodological Answer:
- Dose-Response Studies : Perform EC₅₀/IC₅₀ assays across multiple concentrations to distinguish partial agonism from antagonism .
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity independently of functional effects .
- Purity Verification : Contaminants (e.g., unreacted intermediates) may artifactually modulate activity. Validate via HPLC (≥95% purity) .
Q. What computational strategies are effective for modeling the compound’s interaction with serotonin or dopamine receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites. Focus on piperazine-thiophene interactions with conserved aromatic residues (e.g., Trp in 5-HT₂A) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the hydroxyethyl group and Asp3.32 .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing thiophene with furan) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Substituent Modifications :
- Thiophene Replacement : Test furan or pyrrole analogs to modulate logP and blood-brain barrier penetration .
- Hydroxy Group Derivatization : Acetylation or methylation may improve metabolic stability .
- In Vitro ADME Profiling :
- CYP450 Inhibition : Use liver microsomes to assess metabolic liability .
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .
Table 2 : SAR Data from Analogous Compounds
| Modification | Effect on LogP | Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Thiophene → Furan | ↓ 0.8 | 5-HT₂A: 12 → 45 | |
| Hydroxy → Methoxy | ↑ 0.3 | D₂: 8 → 15 |
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining green chemistry principles?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
- Catalyst Recovery : Immobilize palladium catalysts on silica to reduce heavy metal waste .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
